7-Benzothiazolesulfonic acid, 6-methyl-2-(4-((2-oxo-1-(((4-sulfo-1-naphthalenyl)amino)carbonyl)propyl)azo)-3-sulfophenyl)-, trisodium salt
Description
The compound 7-Benzothiazolesulfonic acid, 6-methyl-2-(4-((2-oxo-1-(((4-sulfo-1-naphthalenyl)amino)carbonyl)propyl)azo)-3-sulfophenyl)-, trisodium salt is a highly substituted benzothiazole derivative characterized by:
- A benzothiazole core with methyl and sulfonic acid substituents.
- Azo linkages (-N=N-) connecting aromatic groups, including a 4-sulfo-1-naphthalenyl moiety.
- A trisodium counterion, enhancing water solubility .
This structure suggests applications in dyes, pigments, or functional materials, where sulfonic acid groups improve solubility and azo groups contribute to chromophoric properties. Its synthesis likely involves multi-step reactions, including sulfonation, azo coupling, and salt formation, as seen in analogous compounds .
Properties
CAS No. |
40842-88-4 |
|---|---|
Molecular Formula |
C28H19N4Na3O11S4 |
Molecular Weight |
784.7 g/mol |
IUPAC Name |
trisodium;2-[4-[[1,3-dioxo-1-[(4-sulfonatonaphthalen-1-yl)amino]butan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C28H22N4O11S4.3Na/c1-14-7-9-21-25(26(14)47(41,42)43)44-28(30-21)16-8-10-20(23(13-16)46(38,39)40)31-32-24(15(2)33)27(34)29-19-11-12-22(45(35,36)37)18-6-4-3-5-17(18)19;;;/h3-13,24H,1-2H3,(H,29,34)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |
InChI Key |
PEEWJYPSHMSKEY-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
7-Benzothiazolesulfonic acid, 6-methyl-2-(4-((2-oxo-1-(((4-sulfo-1-naphthalenyl)amino)carbonyl)propyl)azo)-3-sulfophenyl)-, trisodium salt, also known as a specific azo dye, has garnered significant attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields.
The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. It has a molecular formula of and a molecular weight of approximately 800 g/mol. The presence of sulfonic acid groups enhances its solubility in water and facilitates interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 800 g/mol |
| Solubility | Water-soluble |
| Appearance | Brownish-yellow powder |
Anticancer Properties
Recent studies have indicated that benzothiazole derivatives exhibit promising anticancer activities. For instance, compounds derived from the benzothiazole structure have shown efficacy against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. One notable study demonstrated that a related compound significantly inhibited cell proliferation with an IC50 value of 0.13 µM against endothelial cells (EA.hy926) .
Antimicrobial Activity
Benzothiazoles are recognized for their antimicrobial properties. The compound's structure allows it to interact with microbial membranes, leading to cell lysis. Research has shown that certain benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has been explored in various models. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. This activity suggests their utility in treating inflammatory diseases .
The biological activity of 7-benzothiazolesulfonic acid is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds can inhibit key enzymes involved in cancer progression and inflammation.
- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain benzothiazole compounds induce oxidative stress in cancer cells, leading to apoptosis.
Study on Anticancer Activity
In a recent study published in PMC, researchers synthesized a series of benzothiazole analogs and evaluated their cytotoxicity across multiple cancer cell lines. The most potent compound exhibited significant anti-proliferative effects, leading to G2/M phase arrest and inducing apoptosis through ROS generation .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the benzothiazole structure enhanced antibacterial activity, suggesting pathways for developing new therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among benzothiazolesulfonic acid derivatives include:
Key Observations:
- Counterions: Trisodium salts (target compound) offer higher water solubility than diethanolamine or disodium salts, critical for aqueous applications like textile dyes .
- Azo Linkages: The target’s naphthalenyl-based azo group may provide superior lightfastness compared to pyridinyl or pyrazolyl variants .
- Sulfonation: Three sulfonic acid groups in the target compound enhance ionic strength and environmental mobility compared to analogs with fewer sulfonates .
Physicochemical and Application Differences
Notable Findings:
- The target’s trisodium salt and multiple sulfonates make it suitable for high-pH industrial processes, whereas diethanolamine salts () are better for organic solvents .
- Compounds with triazine groups (CAS 85665-95-8) may exhibit bioactivity, linking them to pesticide or pharmaceutical uses .
Research and Regulatory Insights
Environmental and Toxicological Profiles
Industrial Relevance
- Dye Performance: The target’s naphthalenyl group likely improves color intensity and UV resistance, critical for automotive or textile dyes .
- Synthesis Challenges: Multi-step synthesis (e.g., sulfonation, azo coupling) necessitates precise control to avoid byproducts, as seen in related triazole syntheses .
Preparation Methods
Core Benzothiazole Synthesis
The synthesis begins with constructing the 6-methylbenzothiazole core. Para-toluidine reacts with sodium sulfide in the presence of reduced iron powder at 165–175°C for 2–8 hours, forming 2-(4-aminophenyl)-6-methylbenzothiazole. Key parameters include:
The intermediate is purified via ethanol recrystallization, achieving >98% purity.
Sulfonation of Benzothiazole Intermediate
Sulfonation introduces sulfonic acid groups at the 7-position using oleum (20–30% SO₃) at 0–10°C for 1.8–2.2 hours. Controlled conditions prevent over-sulfonation:
Post-reaction, the product (2-(4-aminophenyl)-6-methyl-7-sulfobenzo[d]thiazole) is isolated via water precipitation and recrystallization, yielding 85–90% purity.
Diazotization and Azo Coupling
The aminophenyl group undergoes diazotization with sodium nitrite (1.1 equivalents) in hydrochloric acid at 0–5°C. The diazonium salt couples with 4-sulfo-1-naphthylamine in a pH 6–7 buffer, forming the azo linkage:
Mechanism :
- Diazotization:
$$ \text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O} $$ - Coupling:
$$ \text{Ar-N}2^+ + \text{Naph-SO}3\text{H} \rightarrow \text{Ar-N=N-Naph-SO}_3\text{H} $$
| Parameter | Value | Impact |
|---|---|---|
| pH | 6–7 | Maximizes coupling efficiency |
| Temperature | 0–5°C | Stabilizes diazonium salt |
Introduction of Propionyl Side Chain
The naphthylamine moiety reacts with 2-oxopropane-1-carbonyl chloride in dimethylformamide (DMF) at 100–120°C. Sodium hydroxide (50 wt%) facilitates nucleophilic acyl substitution:
$$ \text{Naph-SO}3\text{H} + \text{Cl-CO-CH}2-\text{CO-CH}3 \rightarrow \text{Naph-SO}3-\text{NH-CO-CH}2-\text{CO-CH}3 $$
Conditions :
- Solvent: DMF (polar aprotic, enhances reactivity)
- Molar Ratio: 1:1.2 (naphthylamine:acyl chloride)
- Yield: 75–80% after methanol precipitation
Trisodium Salt Formation
Neutralization with sodium hydroxide (3 equivalents) converts sulfonic acid groups to the trisodium salt:
$$ \text{Ar-SO}3\text{H} + 3\text{NaOH} \rightarrow \text{Ar-SO}3\text{Na}3 + 3\text{H}2\text{O} $$
| Parameter | Specification |
|---|---|
| NaOH Concentration | 45–55 wt% |
| Temperature | 25–30°C |
| Purity | >95% (HPLC) |
The final product is isolated via spray drying, producing a stable powder.
Industrial Scalability and Challenges
Scalability Considerations :
- Annulation : Continuous flow reactors reduce reaction time to 1–2 hours.
- Sulfonation : Jacketed reactors with precise temperature control (−5 to 10°C) improve consistency.
- Waste Management : Sulfuric acid byproducts are neutralized with lime, generating gypsum for construction.
Challenges :
- Azo Bond Stability : Photodegradation is mitigated by adding UV stabilizers during salt formation.
- Solubility : High sulfonation degree complicates purification; nanofiltration membranes (300 Da MWCO) enhance recovery.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Patent CN105017797A | 78 | 95 | 120–150 |
| Alternative Route* | 65 | 88 | 180–200 |
*Alternative route uses chlorosulfonic acid for sulfonation, increasing corrosivity and cost.
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high purity?
The synthesis involves multi-step reactions, including diazo coupling and sulfonation. Key steps include:
- Diazo Coupling : Reacting 4-sulfo-1-naphthalenylamine with nitrous acid to form a diazonium salt, followed by coupling with a benzothiazole intermediate under controlled pH (4–6) and low temperature (0–5°C) .
- Purification : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning and elution at neutral pH ensures removal of unreacted intermediates .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for diazo:benzothiazole) and reaction time (4–6 hours) improves yields to ~75% .
| Reaction Step | Key Parameters | Yield |
|---|---|---|
| Diazotization | 0–5°C, pH 1–2 | 85–90% |
| Coupling | pH 4–6, 4 hours | 70–75% |
| Final Purification | SPE (HLB cartridges) | >95% purity |
Q. Which spectroscopic techniques are most effective for characterizing the azo and sulfonic acid groups?
- UV-Vis Spectroscopy : Detects π→π* transitions in azo groups (λmax ~450–550 nm) and quantifies concentration via Beer-Lambert law .
- FTIR : Identifies sulfonate S=O stretches (1180–1250 cm⁻¹) and azo N=N stretches (1450–1550 cm⁻¹) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm) and sulfonate-linked methyl groups (δ 2.5–3.0 ppm) .
| Technique | Target Group | Detection Limit |
|---|---|---|
| UV-Vis | Azo chromophore | 0.1 µM |
| FTIR | Sulfonate | 1% w/w |
| NMR | Aromatic protons | 0.5 mM |
Q. What are the primary degradation pathways under varying pH and temperature conditions?
- Acidic Hydrolysis (pH < 3) : Azo bond cleavage dominates, producing sulfanilic acid derivatives .
- Alkaline Conditions (pH > 9) : Sulfonate ester hydrolysis occurs, releasing naphthalenesulfonic acid .
- Photodegradation : UV exposure (254 nm) induces radical formation, accelerating decomposition (t1/2 = 2–4 hours) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) impact photostability and solubility?
- Photostability : Replacing the 6-methyl group with electron-withdrawing substituents (e.g., -Cl) reduces HOMO-LUMO gap, enhancing UV resistance .
- Solubility : Additional sulfonate groups at the 3-sulfophenyl moiety increase aqueous solubility (up to 250 mg/mL) but reduce organic solvent compatibility .
- Experimental Design : Use controlled radical polymerization or click chemistry to introduce substituents, followed by accelerated aging tests under UV light .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., serum albumin)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with albumin’s Sudlow Site I (binding energy < -8 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between sulfonate groups and Lys199/Arg222 residues .
- Validation : Compare computational results with experimental SPR data (KD ~10⁻⁶ M) .
Q. How to resolve contradictions in reported solubility data across studies?
- Systematic Analysis : Vary ionic strength (0.1–1.0 M NaCl) and pH (2–12) while measuring solubility via nephelometry .
- Controlled Variables : Ensure consistent temperature (25°C ± 0.1°C) and solvent pre-saturation to avoid supersaturation artifacts .
- Meta-Analysis : Apply multivariate regression to published data, identifying outliers linked to unrecorded counterion effects (e.g., Na<sup>+</sup> vs. K<sup>+</sup>) .
Q. What methodologies address discrepancies in reported biological activity (e.g., cytotoxicity vs. therapeutic potential)?
- Dose-Response Studies : Use MTT assays (0.1–100 µM range) on HepG2 cells, normalizing to solvent controls (DMSO < 0.1%) .
- Mechanistic Profiling : RNA-seq analysis identifies upregulated oxidative stress pathways (e.g., Nrf2/KEAP1) at IC50 concentrations .
- Cross-Validation : Compare in vitro results with zebrafish embryo toxicity models (LC50 ~50 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
